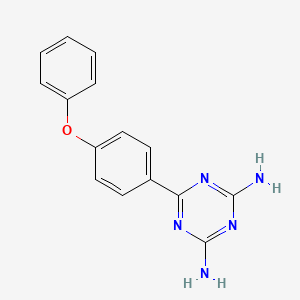
2-(1-azocanylmethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(1-Azocanylmethyl)-4-nitrophenol involves complex chemical procedures. For instance, 2-Amino-4-nitrophenol, a related compound, can be synthesized through an acid-catalyzed hydrogen exchange reaction, followed by diazotization and azide coupling to produce radioactive 2-azido-4-nitrophenol with specific radioactivity (Hanstein, Hatefi, & Kiefer, 1979).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(1-Azocanylmethyl)-4-nitrophenol, such as 4-nitrophenol, demonstrates significant interactions that contribute to their properties. For instance, 4-nitrophenol forms a 1:1 hydrogen-bonded dimer with 4-methylpyridine, indicating the importance of hydrogen bonding in its molecular structure (Jin, Pan, Xu, & Xu, 2000).
Chemical Reactions and Properties
Chemical reactions involving nitrophenol compounds can be complex and diverse. For instance, 4-(4-Nitrophenyl-azo)-2-(2-Methoxy phenimino)-phenol and its metal complexes show a range of electrochemical behaviors, which are essential for understanding the chemical properties of related compounds like 2-(1-Azocanylmethyl)-4-nitrophenol (Khandar & Khatamian, 1999).
Physical Properties Analysis
The physical properties of nitrophenol compounds are influenced by their molecular structure and chemical interactions. For example, the study of differently colored polymorphs of 4-[(2-nitrophenyl)azo]phenol provides insights into how molecular geometry and intermolecular interactions affect the physical properties of such compounds (Yatsenko & Paseshnichenko, 2001).
Chemical Properties Analysis
The chemical properties of 2-(1-Azocanylmethyl)-4-nitrophenol and related compounds can be explored through their reactions and interactions. For instance, the azido-bridged dinuclear nickel(II) complex derived from 4-Nitro-2-[(2-isopropylaminoethylimino)methyl]phenol highlights the complex chemical properties and potential applications of these compounds in various fields (Li, 2009).
properties
IUPAC Name |
2-(azocan-1-ylmethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14-7-6-13(16(18)19)10-12(14)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMQMFYDUIMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421555 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5618340.png)
![2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5618346.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5618354.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5618368.png)

![2-anilino-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5618391.png)
![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5618394.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)

![3-ethyl-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5618405.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)
![2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5618425.png)
![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)
![(3R*,5S*)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)